2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds are characterized by their diverse biological activities and photochemical properties . The presence of the naphthyridine core in this compound makes it a significant subject of study in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures . For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines . Industrial production methods may involve similar multicomponent reactions but on a larger scale, utilizing more efficient and eco-friendly approaches.
Chemical Reactions Analysis
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding naphthyridine oxides, while reduction reactions may produce reduced naphthyridine derivatives .
Scientific Research Applications
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, compounds containing the naphthyridine core have shown significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound is also used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The naphthyridine core can interact with various enzymes and receptors, leading to the modulation of biological processes. For instance, it may inhibit bacterial DNA gyrase, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be compared with other similar compounds containing the naphthyridine core. Some of these similar compounds include gemifloxacin, a fluoroquinolone antibiotic, and various naphthyridine-based ligands used in coordination chemistry . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photochemical properties. This makes it a valuable compound for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,4-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-17-10-11-18(20(14-17)29-2)23(27)26-22-19(15-7-4-3-5-8-15)13-16-9-6-12-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSCQHCAQECGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.